![molecular formula C17H19NO3S B14011132 1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol CAS No. 19673-33-7](/img/structure/B14011132.png)
1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzazepine core with a sulfonyl group attached to a methylphenyl ring, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol typically involves the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and physiological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone
- 1-[(4-Methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carbonitrile
Uniqueness
1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol is unique due to its specific structural features, such as the combination of a benzazepine core with a sulfonyl group and a hydroxyl group
Propiedades
Número CAS |
19673-33-7 |
|---|---|
Fórmula molecular |
C17H19NO3S |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepin-5-ol |
InChI |
InChI=1S/C17H19NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11,17,19H,4,7,12H2,1H3 |
Clave InChI |
UUQNDKFZKZJVTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


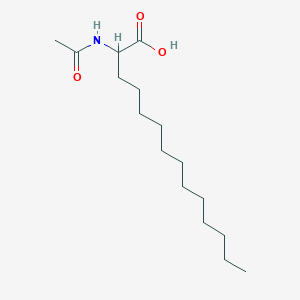
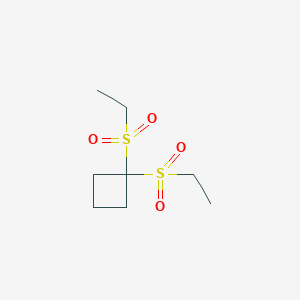
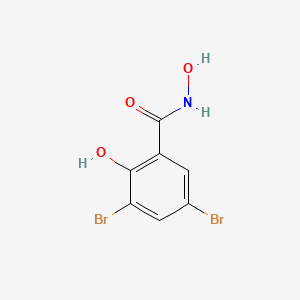
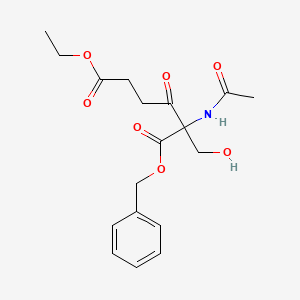
![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
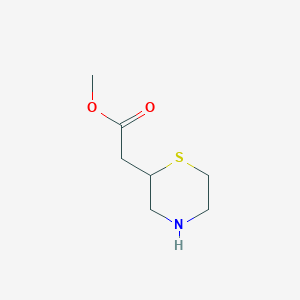
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
![7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B14011090.png)
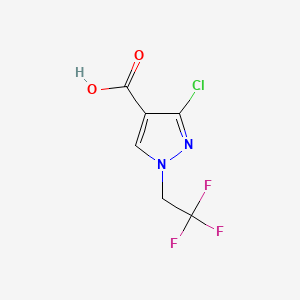
![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)




